2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide
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Overview
Description
2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide is a complex organic compound with potential applications in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide typically involves multiple steps, including the formation of the quinazolinone core, introduction of the methoxy groups, and attachment of the piperidine moiety. Common synthetic routes may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of Piperidine Moiety: This step often involves nucleophilic substitution reactions using piperidine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine moiety and the specific substitution pattern on the quinazolinone core distinguish it from other similar compounds, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-4-12-29-25(33)18-31-22-16-24(38-3)23(37-2)15-21(22)27(35)32(28(31)36)17-19-8-10-20(11-9-19)26(34)30-13-6-5-7-14-30/h8-11,15-16H,4-7,12-14,17-18H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBURINYCKYFNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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